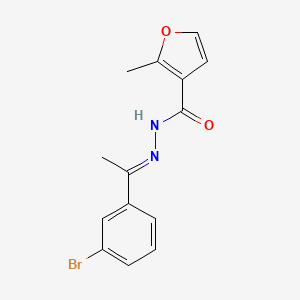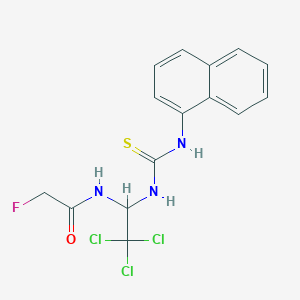
2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide est un composé organique complexe de formule moléculaire C15H13Cl3FN3OS et d'une masse molaire de 408,712 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe naphtylamino, un groupe trichloroéthyl et un fragment d'acétamide. Il est principalement utilisé dans la recherche de découverte précoce et fait partie d'une collection de produits chimiques rares et uniques .
Méthodes De Préparation
La synthèse du N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide implique plusieurs étapesLes conditions réactionnelles nécessitent souvent des réactifs et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une grande pureté .
L'approche générale consiste à intensifier les procédures de synthèse en laboratoire tout en veillant à ce que les conditions réactionnelles soient soigneusement contrôlées pour maintenir la qualité du produit .
Analyse Des Réactions Chimiques
Le N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des produits avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de réduction peuvent entraîner l'élimination de certains groupes fonctionnels .
Applications de la recherche scientifique
Ce composé a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, il peut être utilisé pour étudier les interactions entre les petites molécules et les cibles biologiques.
Dans l'industrie, le N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide peut être utilisé comme précurseur pour la synthèse de produits chimiques et de matériaux spécialisés. Sa structure unique en fait un outil précieux pour les chercheurs qui explorent de nouvelles réactions et voies chimiques .
Mécanisme d'action
Le mécanisme d'action du N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide implique son interaction avec des cibles et des voies moléculaires spécifiques. La structure unique du composé lui permet de se lier à certaines protéines ou enzymes, ce qui peut inhiber leur activité ou modifier leur fonction .
Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé. Des recherches supplémentaires sont nécessaires pour élucider complètement le mécanisme d'action détaillé .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions between small molecules and biological targets.
In industry, 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and pathways .
Mécanisme D'action
The mechanism of action of 2-F-N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function .
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action .
Comparaison Avec Des Composés Similaires
Le N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide peut être comparé à d'autres composés similaires, tels que le N-(2,2,2-Trichloro-1-(((4-chloroanilino)carbothioyl)amino)éthyl)benzamide et le N-[2,2,2-Trichloro-1-({[(1,1-dioxidotetrahydro-3-thiényl)amino]carbothioyl}amino)éthyl]heptanamide . Ces composés partagent des caractéristiques structurelles similaires, telles que le groupe trichloroéthyl et le fragment carbothioyl, mais diffèrent par leurs substituants spécifiques et leur structure moléculaire globale.
La singularité du N-(2,2,2-Trichloro-1-(((1-naphtylamino)carbothioyl)amino)éthyl)-2-fluoroacétamide réside dans son groupe naphtylamino, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C15H13Cl3FN3OS |
|---|---|
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C15H13Cl3FN3OS/c16-15(17,18)13(21-12(23)8-19)22-14(24)20-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,21,23)(H2,20,22,24) |
Clé InChI |
TVRRYFGWENQVNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)

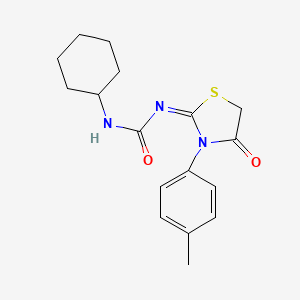

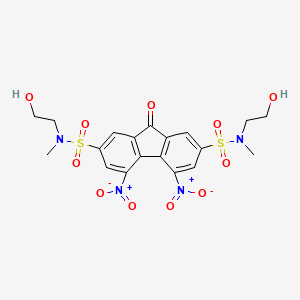
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)
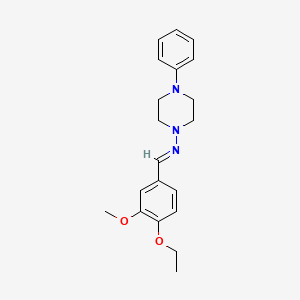
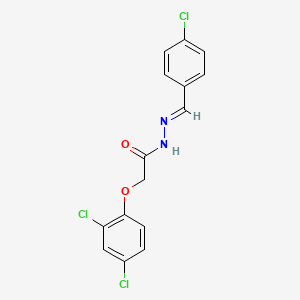

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)
